molecular formula C9H11NO2S B12413332 S-Phenyl-DL-cysteine-3,3-d2

S-Phenyl-DL-cysteine-3,3-d2

Cat. No.: B12413332
M. Wt: 199.27 g/mol
InChI Key: XYUBQWNJDIAEES-NCYHJHSESA-N
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Description

S-Phenyl-DL-cysteine-3,3-d2: is a deuterium-labeled derivative of S-Phenyl-DL-cysteine. This compound is a stable isotope-labeled amino acid, where the hydrogen atoms at the 3,3 positions are replaced with deuterium. It is primarily used in scientific research for tracing and quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl-DL-cysteine-3,3-d2 involves the incorporation of deuterium into the S-Phenyl-DL-cysteine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific reaction conditions may vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: S-Phenyl-DL-cysteine-3,3-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-Phenyl-DL-cysteine-3,3-d2 is used as a tracer in various chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise quantitation and tracking of the compound during experiments .

Biology: In biological research, this compound is used to study protein synthesis and metabolism. The deuterium labeling helps in tracking the incorporation of the amino acid into proteins and other biomolecules .

Medicine: this compound is used in drug development to study the pharmacokinetics and metabolism of potential drug candidates. The deuterium labeling provides insights into the absorption, distribution, metabolism, and excretion (ADME) of the compounds .

Industry: In industrial applications, this compound is used in the synthesis of deuterium-labeled drugs and other compounds. Its stable isotope labeling is valuable for quality control and regulatory compliance .

Mechanism of Action

The mechanism of action of S-Phenyl-DL-cysteine-3,3-d2 involves its incorporation into proteins and other biomolecules. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, providing insights into its behavior in biological systems. The molecular targets and pathways involved include protein synthesis and metabolism .

Comparison with Similar Compounds

Uniqueness: S-Phenyl-DL-cysteine-3,3-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research and drug development. The deuterium atoms enhance the stability and alter the metabolic profile of the compound, making it valuable for tracing and quantitation .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-amino-3,3-dideuterio-3-phenylsulfanylpropanoic acid

InChI

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6D2

InChI Key

XYUBQWNJDIAEES-NCYHJHSESA-N

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)SC1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)SCC(C(=O)O)N

Origin of Product

United States

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